Dregeoside Aa1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

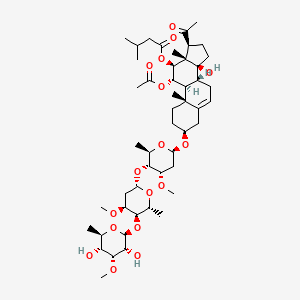

The compound Dregeoside Aa1 is a complex organic molecule with multiple stereocenters and functional groups This compound is characterized by its intricate structure, which includes acetyl, acetyloxy, hydroxy, and methoxy groups, as well as a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dregeoside Aa1 involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxy groups.

Substitution: Replacement of functional groups with other groups.

Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while hydrolysis of ester bonds may produce carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its complex structure allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Dregeoside Aa1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one]

- [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3,17-diol]

Uniqueness

The uniqueness of Dregeoside Aa1 lies in its specific combination of functional groups and stereochemistry. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Dregeoside Aa1 is a natural product derived from the plant Dregea volubilis , belonging to the Asclepiadaceae family. This compound has garnered attention for its potential biological activities, particularly in pharmacological research. This article explores the various aspects of this compound's biological activity, including its mechanisms, efficacy against certain diseases, and relevant case studies.

- Chemical Formula : C49H78O17

- Molecular Weight : 939.15 g/mol

- CAS Number : 20230-41-5

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

This compound exhibits multiple biological activities through various mechanisms:

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially affecting cytokine production and inflammatory cell recruitment .

- Antitumor Activity : In studies involving melanoma B-16 cells, this compound demonstrated a tumor growth inhibition rate (T/C %) of 43.4% at a dosage of 5 mg/kg administered intraperitoneally for ten days .

- Antiviral Properties : The compound has shown efficacy against various viral infections, including HIV and influenza, by inhibiting viral replication and enhancing host immune response .

Biological Activity Summary Table

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on melanoma B-16 cells. The results indicated significant inhibition of tumor growth, suggesting its potential as an anticancer agent. The study involved administering the compound at varying doses to assess its impact on cell viability and proliferation rates.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of leaf extracts from Dregea volubilis, which contain this compound. The study revealed that the extract significantly reduced inflammation in murine models, supporting the compound's role in modulating immune responses.

Research Findings

Recent studies have highlighted several critical findings regarding this compound:

- Isolation and Characterization : this compound was isolated from the stem of Dregea volubilis using chromatographic techniques, confirming its structure through spectroscopic methods .

- Mechanistic Insights : Research suggests that the anti-inflammatory effects may be linked to the inhibition of NF-κB signaling pathways, which are crucial in regulating immune responses and inflammation .

- Pharmacological Potential : Given its diverse biological activities, this compound is being explored for potential therapeutic applications in treating cancer, viral infections, and inflammatory diseases .

Properties

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3/t25-,26-,27-,30+,31-,32-,33+,34+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-,46+,47+,48+,49+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYQJMJCNJMYGM-MCMVXZTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.